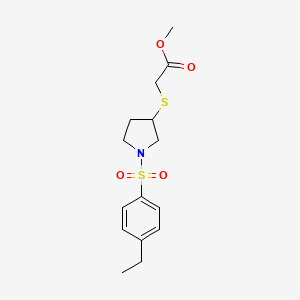

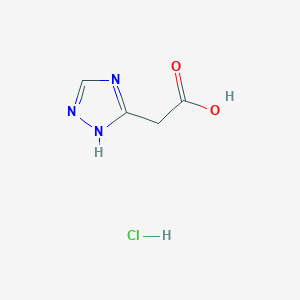

![molecular formula C23H25N7O2 B2959619 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1171645-88-7](/img/structure/B2959619.png)

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates has also been used to synthesize pyrimidines .Molecular Structure Analysis

The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . It forms a large group of heterocyclic compounds when fused with other analogues .Chemical Reactions Analysis

Pyrimidine derivatives are known for their diverse pharmacological properties. They have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis and Biological Evaluation : A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the structural-activity relationship within these compounds (Rahmouni et al., 2016).

- Novel Isoxazolines and Isoxazoles Derivatives : Another study presented the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, exploring new avenues for chemical modifications and potential biological activities (Rahmouni et al., 2014).

Biological and Pharmacological Activities

- Antitubercular Studies : In vitro and in silico antitubercular studies of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts demonstrated potent activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of such compounds in treating tuberculosis (Vavaiya et al., 2022).

- Cytotoxicity and Anticancer Potential : Several studies have synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases, indicating significant activity against various cancer cell lines and providing insights into their potential as anticancer agents (Hassan et al., 2015).

Synthesis of PET Agents for Neuroinflammation Imaging

- A specific study focused on the synthesis of a PET agent for imaging the IRAK4 enzyme in neuroinflammation, showcasing the compound's relevance in neuroscientific research and potential applications in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).

作用機序

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Pyrimidine derivatives have shown potential as antimicrobial, antiviral, antitumor, and antifibrotic compounds , which suggests that they could be valuable for medical applications.

特性

IUPAC Name |

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOJKOXFCBXTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

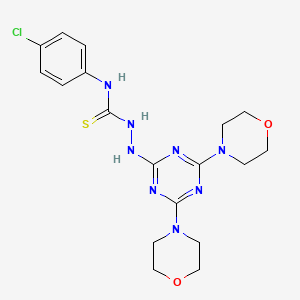

![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)

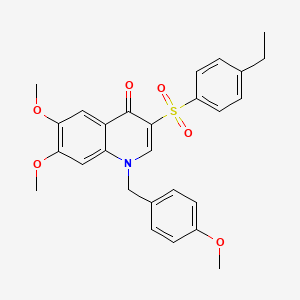

![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)

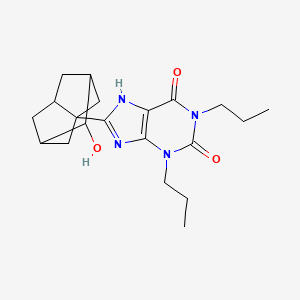

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)

![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)

![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)